molecular formula C17H23NO4S B1170500 Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate CAS No. 160306-22-9

Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate

Cat. No.: B1170500
CAS No.: 160306-22-9
M. Wt: 337.4 g/mol
InChI Key:
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Description

Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group and a diethylamino group attached to a penta-2,4-dienoate backbone

Mechanism of Action

In vitro studies have demonstrated that Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate typically involves the following steps:

    Formation of the Penta-2,4-dienoate Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malonate ester.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Diethylamino Group: The diethylamino group can be added through a nucleophilic substitution reaction using diethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of the diethylamino group.

    Reduction: Benzenesulfinyl or benzenesulfenyl derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate can be compared with other similar compounds such as:

    Ethyl 2-(benzenesulfonyl)-3-(diethylamino)propanoate: Similar structure but with a shorter carbon chain.

    Ethyl 2-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate: Similar structure but with a dimethylamino group instead of a diethylamino group.

Uniqueness:

  • The presence of both the benzenesulfonyl and diethylamino groups in this compound provides unique chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFPHONPCQANDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730581
Record name Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160306-22-9
Record name Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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